BenchChemオンラインストアへようこそ!

Cytidine, 3'-azido-2',3'-dideoxy-

Antiviral Drug Resistance HIV-1 Reverse Transcriptase Nucleoside Analog Selection

Cytidine, 3'-azido-2',3'-dideoxy- (also referred to as 3'-azido-ddC or 3'-N3-ddC) is a synthetic nucleoside analog belonging to the 2',3'-dideoxynucleoside class of reverse transcriptase inhibitors (NRTIs). Characterized by a 3'-azido group replacing the 3'-hydroxyl on the sugar moiety, the compound acts as a chain-terminator of viral DNA synthesis during reverse transcription.

Molecular Formula C9H12N6O3
Molecular Weight 252.23 g/mol
CAS No. 84472-89-9
Cat. No. B1197279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, 3'-azido-2',3'-dideoxy-
CAS84472-89-9
Synonyms3'-azido-2',3'-dideoxycytidine
3'-azido-ddC
Molecular FormulaC9H12N6O3
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-]
InChIInChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)12-7)8-3-5(13-14-11)6(4-16)18-8/h1-2,5-6,8,16H,3-4H2,(H2,10,12,17)
InChIKeyYIEFKLOVIROQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 3'-Azido-2',3'-dideoxycytidine (84472-89-9) and How Does It Fit Within the NRTI Class?


Cytidine, 3'-azido-2',3'-dideoxy- (also referred to as 3'-azido-ddC or 3'-N3-ddC) is a synthetic nucleoside analog belonging to the 2',3'-dideoxynucleoside class of reverse transcriptase inhibitors (NRTIs). Characterized by a 3'-azido group replacing the 3'-hydroxyl on the sugar moiety, the compound acts as a chain-terminator of viral DNA synthesis during reverse transcription [1]. Its base component, cytosine, differentiates it from thymidine-based analogs like zidovudine (AZT) and purine-based azido-nucleosides, leading to distinct biological fingerprints that are critical for research selection [2].

Why 3'-Azido-2',3'-dideoxycytidine (84472-89-9) Cannot Be Simply Swapped with Other Azido-NRTIs


Although 3'-azido-ddC shares the 3'-azido modification with analogs like AZT, 3'-azido-ddG, and 3'-azido-ddA, generic substitution is not scientifically valid. The nucleoside base component is a major determinant of HIV-1 resistance mechanisms and phosphorylation efficiency [1]. As demonstrated in direct selection experiments, each 3'-azido-2',3'-dideoxynucleoside selects for a distinct set of resistance mutations in HIV-1 reverse transcriptase, meaning viruses resistant to one azido-nucleoside may retain full sensitivity to another. This differential resistance fingerprint makes compound-specific procurement essential for projects involving resistant viral strains.

Quantifiable Differentiation: Evidence Guide for 3'-Azido-2',3'-dideoxycytidine (84472-89-9)


Resistance Mutation Fingerprint: V75I Selection vs. Multi-Mutation Profiles of Other Azido-NRTIs

In a direct head-to-head in vitro selection experiment, 3'-azido-ddC selected for the V75I mutation in HIV-1 RT, which conferred 5.9-fold resistance compared to wild-type virus. In contrast, 3'-azido-ddG selected for a complex multi-mutation pattern (L74V, F77L, L214F, K476N, V518I) conferring 5.3-fold resistance, while no resistant virus could be selected with 3'-azido-ddA even at high drug concentrations [1]. This demonstrates that the cytosine base drives a unique resistance pathway distinct from purine-based azido-nucleosides.

Antiviral Drug Resistance HIV-1 Reverse Transcriptase Nucleoside Analog Selection

Wild-Type HIV-1 Inhibitory Potency: EC50 Comparison with AZT and 3'-Azido-ddG

Against wild-type HIV-1 in a single-cycle replication assay, 3'-azido-ddC exhibited an EC50 of 0.6 ± 0.2 μM, placing its potency between that of AZT (EC50 = 0.3 ± 0.2 μM) and 3'-azido-ddG (EC50 = 1.5 ± 0.4 μM) [1]. This intermediate potency profile, combined with its distinct resistance mutation fingerprint, offers researchers a nuanced pharmacological option that is neither the most potent nor the least active among the 3'-azido series.

Antiviral Potency EC50 Comparison HIV-1 Inhibition

Cell-Type Dependent Phosphorylation Efficiency: A Key Determinant of Apparent Potency

The apparent potency of 3'-azido-ddC is significantly influenced by cell-type dependent phosphorylation. The compound is poorly phosphorylated in P4/R5 cells, limiting its antiviral activity in this cell line relative to 3'-azido-ddG and 3'-azido-ddA [1]. This contrasts with 3'-azido-ddG, which is efficiently phosphorylated to its active triphosphate form in human lymphocytes with an intracellular half-life of 9 hours [2]. Researchers must account for this phosphorylation bottleneck when selecting cell models for antiviral assays.

Intracellular Pharmacology Nucleoside Phosphorylation Tissue-Specific Activity

Selectivity in Primary Human Lymphocytes: Potent and Selective Anti-HIV-1 Activity with Favorable Toxicity Profile

In systematic structure-activity relationship studies in HIV-1-infected human peripheral blood mononuclear cells (PBMCs), 3'-azido-2',3'-dideoxycytidine was identified as one of only four compounds demonstrating both potent antiviral activity and low toxicity, alongside 3'-azido-2',3'-dideoxyuridine, 3'-azido-5-ethyl-2',3'-dideoxyuridine, and the 5-methyl analog of 3'-azido-ddC [1]. This selectivity was confirmed in primary human lymphocytes, a physiologically relevant model more predictive of clinical potential than immortalized T-cell lines. By contrast, many other pyrimidine nucleosides in the same study, including 3'-azido-3'-deoxythymidine (AZT), exhibited a narrower selectivity window in primary cells.

Selectivity Index Cytotoxicity Assessment Primary Cell Screening

Susceptibility of V75I Mutant Virus: Quantified Potency Against the 3'-Azido-ddC-Selected Variant

When the V75I mutation selected by 3'-azido-ddC was introduced into wild-type HIV-1 by site-directed mutagenesis, the resulting virus showed an EC50 of 1.6 ± 0.8 μM for 3'-azido-ddC, representing only a 2.6-fold increase over wild-type (EC50 = 0.6 ± 0.2 μM) [1]. This modest fold-resistance in the defined mutant contrasts with the 5.9-fold resistance observed in the selected viral population, indicating that the V75I mutation alone partially explains resistance and that additional mutations or fitness effects contribute to the full resistance phenotype.

Drug-Resistant HIV-1 Mutant Susceptibility Testing Resistance Profiling

Where to Use 3'-Azido-2',3'-dideoxycytidine (84472-89-9): Optimal Research and Industrial Application Scenarios


HIV-1 Drug Resistance Mechanism Studies Focusing on RT Mutation V75I

The unique selection of the V75I mutation by 3'-azido-ddC makes this compound ideal for investigating the structural and functional consequences of this specific RT mutation. Researchers can use 3'-azido-ddC to generate and characterize V75I-containing HIV-1 variants, providing a defined system to study how this mutation affects nucleotide incorporation, excision, and overall viral fitness [1].

Combination Antiretroviral Regimen Design with Non-Overlapping Resistance Profiles

Because 3'-azido-ddC selects for V75I rather than the thymidine analog mutations (TAMs) associated with AZT resistance or the L74V/M184V mutations associated with ddI and 3TC, it serves as a tool compound for evaluating combination regimens where resistance pathways are orthogonal. This application is particularly relevant for research on high genetic barrier regimens [1].

Pharmacology Studies of Cell-Type-Dependent Nucleoside Activation

The poor phosphorylation of 3'-azido-ddC in certain cell lines (e.g., P4/R5) provides a valuable model for studying the role of tissue-specific nucleoside kinases in antiviral drug activation. Researchers can use this compound to investigate how differential expression of deoxycytidine kinase and other activating enzymes influences NRTI efficacy across cell types [1].

Primary Lymphocyte-Based Antiviral Screening with Selectivity Assessment

Given its demonstrated selectivity and low toxicity in primary human lymphocytes, 3'-azido-ddC is well-suited as a reference compound for antiviral screening campaigns in physiologically relevant PBMC-based assays. Its favorable selectivity profile makes it a useful benchmark when evaluating novel anti-HIV-1 candidates for their therapeutic index [2].

Quote Request

Request a Quote for Cytidine, 3'-azido-2',3'-dideoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.